

Solubility of 2,2-Diethoxy-N,N-dimethylethanamine in common organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,2-Diethoxy-N,N-dimethylethanamine

Cat. No.: B1294430

[Get Quote](#)

An In-depth Technical Guide on the Solubility of **2,2-Diethoxy-N,N-dimethylethanamine**

Introduction

2,2-Diethoxy-N,N-dimethylethanamine (CAS No. 3616-56-6) is an organic compound featuring a tertiary amine and two ethoxy groups.^{[1][2]} Its unique structure, incorporating both polar functional groups and a nonpolar hydrocarbon backbone, gives it a versatile character relevant in various chemical syntheses.^[1] This compound, also known as Dimethylaminoacetaldehyde Diethyl Acetal, is utilized in the preparation of biindoles through copper-mediated dehydrogenative homocoupling.^[2] An understanding of its solubility in common organic solvents is paramount for researchers and drug development professionals to effectively use it as a reagent or intermediate, control reaction conditions, and develop purification strategies.^{[1][3]}

This guide provides a comprehensive overview of the solubility characteristics of **2,2-Diethoxy-N,N-dimethylethanamine**, predicted solubility in a range of common organic solvents, and detailed experimental protocols for solubility determination.

Physicochemical Properties

The physical and chemical properties of a compound are key determinants of its solubility behavior. The properties of **2,2-Diethoxy-N,N-dimethylethanamine** are summarized below.

Property	Value
CAS Number	3616-56-6
Molecular Formula	C ₈ H ₁₉ NO ₂
Molecular Weight	161.24 g/mol [4]
Boiling Point	165-170 °C [2][5]
Density	0.883 g/mL at 25 °C [2]
Refractive Index (n _{20/D})	1.411 [2]
Flash Point	45 °C [5]

Solubility Profile

The solubility of a substance is governed by the principle "like dissolves like," which indicates that substances with similar polarities are more likely to be miscible.[\[6\]](#)[\[7\]](#)[\[8\]](#) The molecular structure of **2,2-Diethoxy-N,N-dimethylethanamine** contains a polar tertiary amine group and two ether linkages (oxygen atoms), which can act as hydrogen bond acceptors.[\[1\]](#) It also possesses a flexible hydrocarbon chain consisting of eight carbon atoms, which contributes nonpolar character.

This bifunctional nature suggests the following:

- **Polar Solvents:** The presence of the nitrogen and oxygen atoms suggests it will be soluble in a range of polar organic solvents.[\[1\]](#)
- **Nonpolar Solvents:** The ethyl and methyl groups provide sufficient hydrocarbon character to allow for solubility in nonpolar solvents.
- **Water:** While the polar groups can interact with water, the eight-carbon chain is expected to limit its miscibility. It is described as having limited solubility in water.[\[1\]](#)

Based on these structural features, the predicted solubility in common laboratory solvents is presented in Table 2.

Table 2: Predicted Solubility of **2,2-Diethoxy-N,N-dimethylethanamine**

Solvent	Solvent Type	Predicted Solubility/Miscibility	Rationale
Water	Polar Protic	Sparingly Soluble	The polar amine and ether groups allow for some interaction, but the C8 hydrocarbon chain limits miscibility. [1] [9]
Ethanol	Polar Protic	Miscible	Ethanol is polar and can hydrogen bond, but also has a nonpolar ethyl group, making it an excellent solvent for this compound.
Methanol	Polar Protic	Miscible	Similar to ethanol, methanol's polarity and ability to hydrogen bond facilitate miscibility.
Acetone	Polar Aprotic	Miscible	The polarity of acetone is compatible with the polar functional groups of the solute.
Tetrahydrofuran (THF)	Polar Aprotic	Miscible	As an ether, THF has similar intermolecular forces and is an excellent solvent for other ethers and amines.
Toluene	Nonpolar	Soluble/Miscible	The nonpolar aromatic ring of toluene

			interacts favorably with the alkyl chains of the solute.
Hexane	Nonpolar	Soluble/Miscible	The nonpolar nature of hexane is compatible with the solute's hydrocarbon backbone.
Dichloromethane (DCM)	Polar Aprotic	Miscible	DCM is a versatile solvent that can dissolve compounds with moderate polarity.

Experimental Protocols for Solubility Determination

To empirically determine the solubility, standardized methods should be employed. Below are protocols for both a rapid qualitative assessment and a more rigorous quantitative measurement.

Protocol 1: Qualitative Miscibility Test

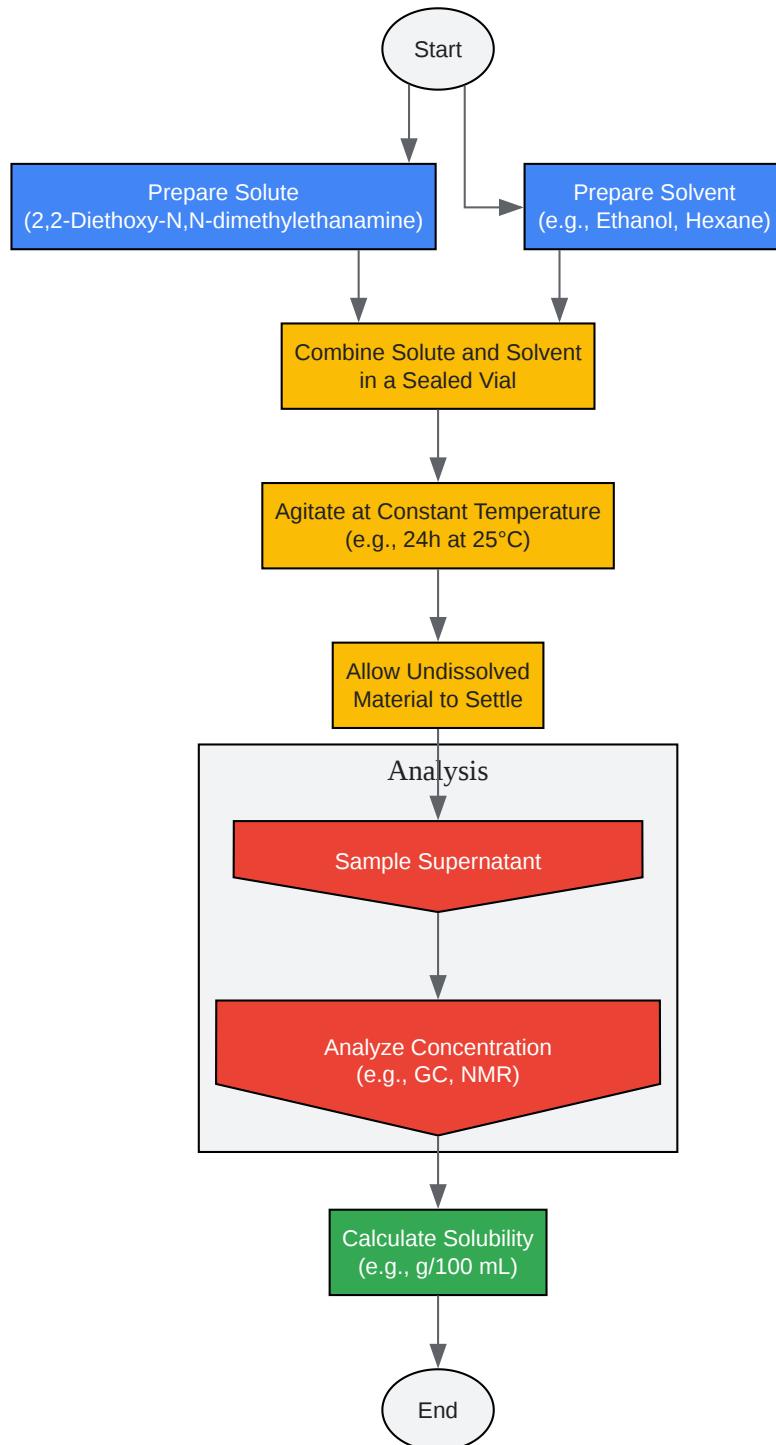
This method provides a rapid, visual determination of whether a liquid solute is miscible in a given solvent at room temperature.[3][10]

Methodology:

- Add 1 mL of the selected organic solvent to a clean, dry test tube.
- Using a pipette, add 1 mL of **2,2-Diethoxy-N,N-dimethylethanamine** to the same test tube.
- Stopper the test tube and shake vigorously for 10-20 seconds.[3]
- Allow the mixture to stand for 1-2 minutes.
- Visually inspect the tube.[9]
 - Miscible: A single, clear liquid phase is observed.

- Immiscible: Two distinct layers are formed.
- Record the observation.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)


This is a common method for determining the saturation solubility of a compound in a solvent at a specific temperature.[\[6\]](#)

Methodology:

- Accurately weigh a specific mass of **2,2-Diethoxy-N,N-dimethylethanamine** (the solute) into a sealable glass vial or flask.
- Using a burette or calibrated pipette, add a measured volume of the chosen solvent to the flask.[\[11\]](#)
- Seal the flask to prevent solvent evaporation.
- Place the flask in a constant-temperature shaker bath (e.g., 25 °C) and agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[\[6\]](#)
- After equilibration, cease agitation and allow the solution to stand undisturbed at the constant temperature until any undissolved solute has fully settled.
- Carefully extract a sample from the clear, supernatant liquid phase. It is critical not to disturb the undissolved material.
- Analyze the concentration of the solute in the sample using a suitable analytical technique, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) with an internal standard.[\[6\]](#)
- Calculate the solubility in units such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The logical flow for determining the solubility of a compound can be visualized as a standard experimental workflow.

[Click to download full resolution via product page](#)

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

2,2-Diethoxy-N,N-dimethylethanamine is expected to be a versatile compound, demonstrating high solubility in a wide array of common polar and nonpolar organic solvents, with limited solubility in water. This profile is a direct consequence of its molecular structure, which combines polar amine and ether functionalities with a nonpolar hydrocarbon framework. For precise applications, the provided experimental protocols can be used to determine quantitative solubility data, ensuring optimal conditions for its use in synthesis and other research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 20677-73-0: 2,2-Diethoxy-N-methylethanamine [cymitquimica.com]
- 2. 2,2-Diethoxy-N,N-dimethylethylamine | 3616-56-6 [chemicalbook.com]
- 3. chem.ws [chem.ws]
- 4. chemscene.com [chemscene.com]
- 5. 2,2-Diethoxy-N,N-dimethylethylamine(3616-56-6)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. www1.udel.edu [www1.udel.edu]
- 9. Miscibility - Wikipedia [en.wikipedia.org]
- 10. moorparkcollege.edu [moorparkcollege.edu]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Solubility of 2,2-Diethoxy-N,N-dimethylethanamine in common organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294430#solubility-of-2-2-diethoxy-n-n-dimethylethanamine-in-common-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com